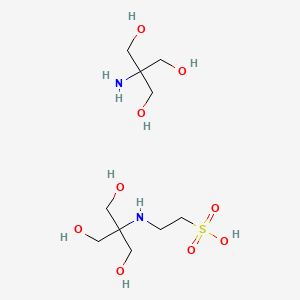
Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, mixt. with 2-amino-2-(hydroxymethyl)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, mixt. with 2-amino-2-(hydroxymethyl)-1,3-propanediol” is a term used to describe a combination of two or more substances that retain their individual chemical identities. Unlike compounds, the components of a mixture are not chemically bonded and can be separated by physical means. Mixtures can be homogeneous, where the components are uniformly distributed, or heterogeneous, where the components are not uniformly distributed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of a mixture involves physically combining two or more substances without any chemical reaction. For example, mixing iron filings and sulfur powder results in a mixture where both components retain their individual properties .
Industrial Production Methods
In industrial settings, mixtures are often prepared using mechanical mixing techniques. These can include stirring, shaking, or using specialized equipment like blenders and mixers to ensure uniform distribution of the components .
Analyse Des Réactions Chimiques
Types of Reactions
Mixtures themselves do not undergo chemical reactions as a whole. the individual components of a mixture can participate in various chemical reactions such as oxidation, reduction, and substitution. For example, if a mixture contains an oxidizable substance, it can undergo oxidation under appropriate conditions .
Common Reagents and Conditions
The reagents and conditions for reactions involving mixtures depend on the individual components. For instance, if a mixture contains an acid and a base, they can react to form a salt and water under standard conditions .
Major Products Formed
The major products formed from reactions involving mixtures depend on the specific components and the type of reaction. For example, a mixture of iron and sulfur can react under heat to form iron sulfide .
Applications De Recherche Scientifique
Chemistry
In chemistry, mixtures are used to study the properties of individual components and their interactions. They are also used in chromatography for separating and analyzing complex mixtures .
Biology
In biology, mixtures are used in various assays and experiments to study the effects of different substances on biological systems. For example, mixtures of enzymes and substrates are used to study enzyme kinetics .
Medicine
In medicine, mixtures are used in formulations of drugs and vaccines. For example, a mixture of different antigens can be used to create a multivalent vaccine .
Industry
In industry, mixtures are used in the production of various products such as paints, adhesives, and food products. The properties of the final product can be tailored by adjusting the proportions of the components in the mixture .
Mécanisme D'action
The mechanism of action of a mixture depends on the individual components and their interactions. For example, in a mixture of an enzyme and a substrate, the enzyme catalyzes the conversion of the substrate to a product through a series of biochemical reactions . The molecular targets and pathways involved depend on the specific components and their biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds: Substances formed by chemically combining two or more elements.
Alloys: Homogeneous mixtures of metals, such as steel (iron and carbon) and brass (copper and zinc).
Uniqueness
The uniqueness of a mixture lies in its ability to retain the individual properties of its components. Unlike compounds, mixtures can be easily separated into their individual components by physical means such as filtration, distillation, or chromatography .
Propriétés
Numéro CAS |
77044-70-3 |
|---|---|
Formule moléculaire |
C10H26N2O9S |
Poids moléculaire |
350.39 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO6S.C4H11NO3/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;5-4(1-6,2-7)3-8/h7-10H,1-5H2,(H,11,12,13);6-8H,1-3,5H2 |
Clé InChI |
WGHXGMXQBMKJQR-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)NC(CO)(CO)CO.C(C(CO)(CO)N)O |
SMILES canonique |
C(CS(=O)(=O)O)NC(CO)(CO)CO.C(C(CO)(CO)N)O |
Synonymes |
TEST mixture |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


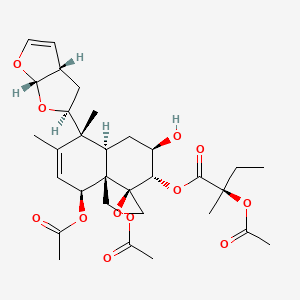

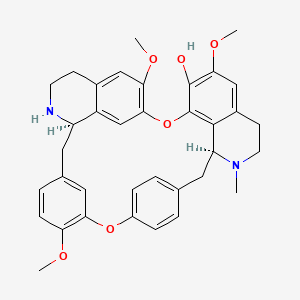
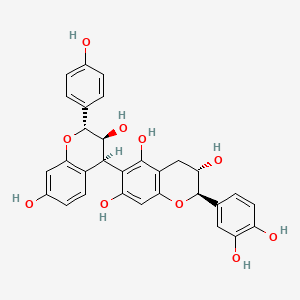
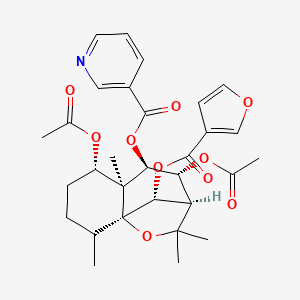

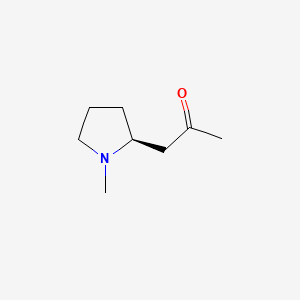


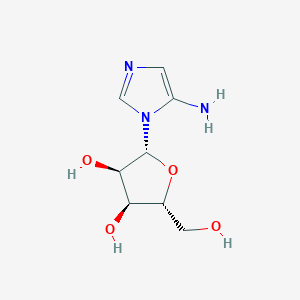
![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

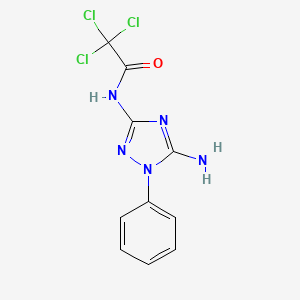
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
